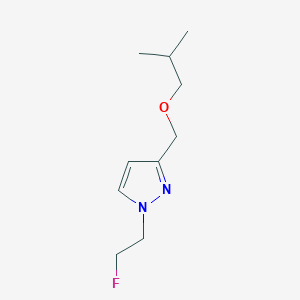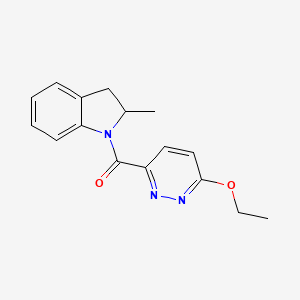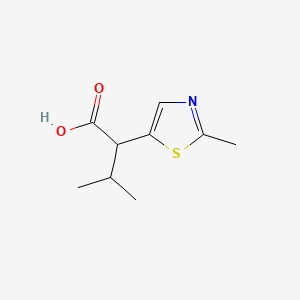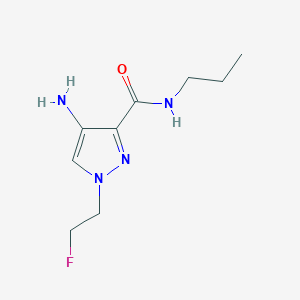
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. In
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its selective binding to certain receptors in the brain. Specifically, it binds to the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, depression, and other neurological and psychiatric disorders. By selectively binding to this receptor, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can modulate its activity and potentially lead to the development of new treatments for these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. However, some of the known effects of this compound include the modulation of GABA-A receptor activity, the inhibition of neuronal excitability, and the reduction of anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to its use. For example, the compound may have off-target effects that could confound the results of experiments. Additionally, the compound may have different effects in different animal models, which could complicate the interpretation of results.
Zukünftige Richtungen
There are many future directions for the study of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. Some possible directions include:
1. Further studies of the compound's mechanism of action, including its effects on other neurotransmitter receptors and signaling pathways.
2. Development of new treatments for neurological and psychiatric disorders based on the compound's ability to modulate GABA-A receptor activity.
3. Exploration of the compound's potential for use in imaging studies, such as positron emission tomography (PET) or magnetic resonance imaging (MRI).
4. Investigation of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system.
5. Development of new synthetic routes for the compound that are more efficient or environmentally friendly.
Conclusion:
In conclusion, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has many potential applications in scientific research. Its ability to selectively bind to certain receptors in the brain makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. While there are some limitations to its use, there are also many future directions for its study that hold promise for the development of new treatments and diagnostic tools.
Synthesemethoden
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2-(isobutoxymethyl)pyrazine with ethyl bromofluoroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-fluoroethyl)-2-(isobutoxymethyl)pyrazine. The second step involves the reaction of this intermediate with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound is known to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. For example, it has been used to study the role of the GABA-A receptor in anxiety and depression. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcoholism.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-13(12-10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCAHYYMJMBGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)




![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)


![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)